2'-Deoxynebularine cep
CAS No.: 178925-28-5
Cat. No.: VC0069865
Molecular Formula: C40H47N6O6P
Molecular Weight: 738.826
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178925-28-5 |
---|---|
Molecular Formula | C40H47N6O6P |
Molecular Weight | 738.826 |
IUPAC Name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Standard InChI | InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 |
Standard InChI Key | XMLXGCMUAVWROJ-BCVNGPOBSA-N |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 |
Introduction
Chemical Structure and Properties
Molecular Structure
2'-Deoxynebularine CEP features a complex molecular structure that contributes to its biochemical properties and applications. The compound has the molecular formula C40H47N6O6P, indicating its carbon-rich structure with multiple nitrogen atoms and phosphorus components . The structure includes a purine base (9H-Purine) attached to a 2-deoxyribose sugar, forming the nucleoside portion (2'-deoxynebularine) .
This base-sugar combination is further modified with protective and reactive groups, including a 5'-O-dimethoxytrityl group and a 3'-phosphoramidite group . The presence of the deoxyribose sugar distinguishes it from ribonucleosides and influences its stability and reactivity in biochemical processes . The phosphoramidite group (3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite) is particularly important for its role in oligonucleotide synthesis, as it provides the reactive site for creating phosphodiester linkages during DNA synthesis .
Physical and Chemical Properties
The physical and chemical properties of 2'-Deoxynebularine CEP determine its behavior in both laboratory and biological environments. According to available data, the compound has a molecular weight of 738.81 g/mol, which places it in the medium-range for nucleoside derivatives . The predicted boiling point is approximately 789.1±70.0 °C, indicating its high thermal stability . The compound has a predicted pKa value of 3.45±0.70, suggesting its moderate acidity under physiological conditions .
The presence of the purine base in 2'-Deoxynebularine CEP allows for specific base-pairing interactions with complementary nucleobases, which is crucial for its application in nucleic acid research . The phosphoramidite group provides chemical reactivity that is essential for oligonucleotide synthesis, enabling controlled reaction conditions for DNA and RNA synthesis . The dimethoxytrityl group at the 5' position serves as a protecting group that can be selectively removed during the synthesis process, allowing for the controlled addition of nucleotides in a specific sequence .
Table 1: Physical and Chemical Properties of 2'-Deoxynebularine CEP
Property | Value | Source |
---|---|---|
CAS Number | 178925-28-5 | |
Molecular Formula | C40H47N6O6P | |
Molecular Weight | 738.81 g/mol | |
Predicted Boiling Point | 789.1±70.0 °C | |
Predicted pKa | 3.45±0.70 |
Biological Activities and Applications
Role in Nucleic Acid Research
One of the primary applications of 2'-Deoxynebularine CEP appears to be in the synthesis of modified oligonucleotides for nucleic acid research . The search results reference a publication titled "Synthesis and properties of oligonucleotides containing 2'-deoxynebularine" , suggesting that oligonucleotides incorporating this modified nucleoside have been successfully synthesized and characterized. Such modified oligonucleotides can be valuable tools for studying nucleic acid structure, function, and interactions. They may also serve as probes for specific nucleic acid sequences or as model systems for understanding the effects of base modifications on nucleic acid properties.
Supplier | Product Reference | Purity | Package Size | Price | Estimated Delivery |
---|---|---|---|---|---|
(Not specified) | 7W-GN4879 | Not specified | Undefined size | To inquire | Tuesday, April 22, 2025 |
(Not specified) | 3D-PD09175 | Min. 95% | 250mg | 943.00 € | Monday, June 2, 2025 |
(Not specified) | 3D-PD09175 | Min. 95% | 1g | 2,307.00 € | Monday, June 2, 2025 |
Future Prospects and Challenges
The future prospects for 2'-Deoxynebularine CEP lie in its potential applications in nucleic acid research, drug development, and diagnostic tools. As a nucleoside analog with unique structural features, it may continue to find use in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions . Its potential biological activities, particularly in antiviral and anticancer applications, warrant further investigation to determine if it could serve as a lead compound for developing new therapeutic agents .
One challenge in the broader application of 2'-Deoxynebularine CEP is the relatively high cost of production, as reflected in the commercial pricing information . Developing more efficient synthesis methods could potentially reduce costs and make the compound more accessible for research and development purposes. Additionally, more comprehensive studies on its biological activities, mechanisms of action, and potential toxicity would be necessary to fully assess its value in therapeutic applications.
Another challenge lies in the limited published research specifically focused on this compound, at least as evidenced by the provided search results. More detailed studies on its chemical properties, reactivity, and biological effects would be valuable for expanding its applications and understanding its potential benefits and limitations.
Despite these challenges, 2'-Deoxynebularine CEP represents an interesting compound with potential contributions to nucleic acid chemistry, biochemistry, and potentially therapeutic development. Continued research into its properties and applications may reveal new opportunities for utilizing this unique nucleoside analog in addressing challenges in health and biotechnology.
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